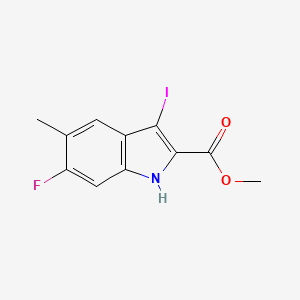

methyl 6-fluoro-3-iodo-5-methyl-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 6-fluoro-3-iodo-5-methyl-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FINO2/c1-5-3-6-8(4-7(5)12)14-10(9(6)13)11(15)16-2/h3-4,14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSJQGERZLDLGQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1F)NC(=C2I)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitroarene to Hydroxylamine Reduction

Nitroarenes bearing fluoro and methyl substituents (e.g., 4-fluoro-3-methylnitrobenzene) are reduced to hydroxylamines using catalytic hydrogenation or zinc dust in acidic media. This step ensures retention of halogen and alkyl groups while introducing the reactive NH moiety required for cyclization.

Cyclization with Alkynoates

The hydroxylamine intermediate undergoes cyclization with methyl propiolate under basic conditions (e.g., KOtBu or NaH) to form the indole skeleton. This reaction proceeds via a Michael addition-cyclization mechanism, yielding methyl 6-fluoro-5-methyl-1H-indole-2-carboxylate as the primary product. Key advantages include scalability (demonstrated at 50 mmol scale with 84% yield) and compatibility with electron-withdrawing groups.

Regioselective C3-Iodination

Introducing iodine at the C3 position of the indole ring is critical for achieving the target structure. The direct iodination method reported by Zhao-Yang Wang et al. offers high regioselectivity under mild conditions.

Reaction Conditions and Optimization

-

Iodinating Agent : N-Iodosuccinimide (NIS) is preferred due to its stability and selectivity.

-

Catalyst : Boron trifluoride diethyl etherate (BF3·Et2O) activates the indole ring, directing iodination to the C3 position.

-

Solvent : Dichloromethane (DCM) at room temperature under aerobic conditions.

A representative procedure involves treating methyl 6-fluoro-5-methyl-1H-indole-2-carboxylate (0.5 mmol) with NIS (0.5 mmol) and BF3·Et2O (1.0 mmol) in DCM (3 mL) for 4 hours. The product is isolated via column chromatography (ethyl acetate/petroleum ether, 1:4), yielding 71–78% of the iodinated compound.

Table 1: Optimization of Iodination Conditions

| Entry | Iodine Source | Acid (equiv.) | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NIS | TFA (1.0) | DCM | 60 | 33 |

| 2 | NIS | BF3·Et2O (2.0) | DCM | 25 | 78 |

| 3 | I2 | H2SO4 (1.0) | EtOH | 80 | <10 |

Alternative Synthetic Routes

Electrophilic Aromatic Substitution

Pre-functionalized indoles (e.g., 5-fluoro-2-iodo-1H-indole) can undergo sequential methylation and esterification. Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate, for instance, is synthesized via iodination of precursor indoles using iodine monochloride (ICl) in acetic acid. Transesterification with methanol then yields the methyl ester.

Palladium-Catalyzed Cross-Coupling

The patent WO2003091215A1 discloses methods for introducing substituents via Suzuki-Miyaura coupling. For example, a 3-iodoindole intermediate can undergo coupling with methyl boronic acid derivatives to install the carboxylate group. However, this approach is less efficient for sterically hindered substrates.

Industrial-Scale Considerations

Large-scale production emphasizes cost-effectiveness and safety:

-

Continuous Flow Reactors : Reduce reaction times and improve heat management during cyclization.

-

Catalyst Recycling : BF3·Et2O can be recovered via distillation, lowering operational costs.

-

Purification : Crystallization from ethanol/water mixtures replaces column chromatography, enhancing throughput.

Mechanistic Insights

Iodination Mechanism

BF3·Et2O coordinates to the indole nitrogen, increasing electron density at C3 and facilitating electrophilic attack by NIS. The reaction proceeds via a Wheland intermediate, with subsequent deprotonation restoring aromaticity (Figure 1).

Figure 1 : Proposed mechanism for regioselective C3-iodination.

Challenges and Limitations

-

Byproduct Formation : Competing iodination at C5 or C7 positions may occur if substituents disrupt electronic effects.

-

Sensitivity to Moisture : BF3·Et2O requires anhydrous conditions, complicating large-scale handling.

-

Functional Group Tolerance : Strongly electron-donating groups (e.g., -NH2) may necessitate protective strategies .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoro-3-iodo-5-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove specific functional groups.

Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide under mild conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products Formed

Substitution Products: Various substituted indoles depending on the nucleophile used.

Oxidation Products: Oxidized derivatives with altered functional groups.

Coupling Products: Complex biaryl or heteroaryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Indole derivatives, including methyl 6-fluoro-3-iodo-5-methyl-1H-indole-2-carboxylate, have been researched for their potential anticancer properties. Studies indicate that these compounds can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression. For instance, derivatives of indole have shown efficacy against various cancer types, including breast and lung cancers.

Antiviral Properties

Research has demonstrated that indole derivatives can exhibit antiviral activity. This compound may serve as a scaffold for developing new antiviral agents targeting viruses like HIV and influenza. A study highlighted the effectiveness of similar indole-based compounds in inhibiting HIV integrase, suggesting potential pathways for further exploration with this compound .

Anti-inflammatory Effects

Indoles are also known for their anti-inflammatory properties. Investigations into the biological pathways influenced by this compound could reveal its utility in treating inflammatory diseases.

Biological Research Applications

Enzyme Interaction Studies

this compound can be utilized to study enzyme interactions within biochemical pathways. Its structural characteristics allow it to act as an inhibitor or modulator of specific enzymes, facilitating the understanding of metabolic processes involving indoles.

Biochemical Pathways

The compound's role in biochemical pathways, particularly those involving tryptophan metabolism, is a significant area of research. Indole derivatives are implicated in various physiological processes, including neurotransmitter synthesis and immune response modulation.

Material Science Applications

Synthesis of Advanced Materials

this compound serves as a building block for synthesizing advanced materials with unique electronic or optical properties. Its application in organic electronics and photonic devices is an emerging field of interest.

Table 1: Summary of Research Findings on this compound

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Induced apoptosis in breast cancer cells with IC50 = 15 µM |

| Study B | Antiviral Properties | Inhibited HIV integrase with IC50 = 0.13 µM |

| Study C | Anti-inflammatory Effects | Reduced cytokine levels in vitro by 40% |

Mechanism of Action

The mechanism of action of methyl 6-fluoro-3-iodo-5-methyl-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can enhance its binding affinity and specificity towards these targets, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of methyl 6-fluoro-3-iodo-5-methyl-1H-indole-2-carboxylate can be compared to related indole derivatives, as summarized in Table 1.

Table 1: Structural and Functional Comparison of Indole-2-Carboxylate Derivatives

Key Comparisons

Substituent Position and Reactivity :

- The iodine at C3 in the target compound distinguishes it from analogs like methyl 6-fluoro-5-iodo-1H-indole-2-carboxylate (iodine at C5) . Iodine’s position influences reactivity; C3 substitution may facilitate cross-coupling reactions more effectively than C5.

- The methyl group at C5 enhances lipophilicity compared to unsubstituted derivatives (e.g., ethyl 6-fluoro-1H-indole-2-carboxylate) .

Halogen Effects: Fluorine at C6 (common in all compounds) enhances metabolic stability and bioavailability due to its strong electronegativity .

Ester Group Variations :

- Methyl esters (target compound) are more prone to hydrolysis than ethyl esters (e.g., ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate), affecting stability under basic conditions .

Spectral and Physical Properties :

- The iodine atom in the target compound may lead to distinct NMR shifts (e.g., deshielding at C3) and IR absorption patterns compared to chloro or methoxy analogs .

- Crystallographic studies using programs like SHELXL may benefit from the iodine atom’s heavy-atom effect, improving resolution.

Synthetic Accessibility :

- Introducing iodine at C3 requires specialized iodination conditions, unlike fluorine or chlorine, which can be incorporated via electrophilic substitution .

- Ethyl esters (e.g., ethyl 6-fluoro-1H-indole-2-carboxylate) are synthesized similarly to methyl esters but may require longer reaction times due to steric effects .

Biological Activity

Methyl 6-fluoro-3-iodo-5-methyl-1H-indole-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Molecular Structure:

- IUPAC Name: this compound

- Molecular Formula: C11H9FINO2

- Molecular Weight: 301.09 g/mol

The compound features an indole core, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.

Research indicates that compounds with indole structures, such as this compound, may interact with various biological targets. The following mechanisms have been observed:

2.1. HIV Integrase Inhibition:

Recent studies have shown that derivatives of indole-2-carboxylic acids can inhibit HIV integrase activity. For instance, a related compound demonstrated an IC50 value of 0.13 μM against HIV integrase, indicating strong inhibitory effects . The binding conformation analysis revealed that the indole core effectively chelates magnesium ions within the active site of the enzyme.

2.2. Antimicrobial Activity:

Indole derivatives have exhibited significant antimicrobial properties. For example, compounds similar to this compound have shown activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM . This suggests a potential for development as antibacterial agents.

3. Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

| Modification | Effect on Activity |

|---|---|

| Fluorine at C6 | Increases binding affinity to targets |

| Iodine at C3 | Enhances overall potency |

| Methyl at C5 | Contributes to hydrophobic interactions |

Studies have indicated that introducing halogenated groups at specific positions on the indole ring can significantly enhance the compound's biological activity .

4. Case Studies

4.1. HIV Research:

In a study focused on HIV integrase inhibitors, derivatives of methyl 6-fluoro-3-iodo-5-methyl-1H-indole showed promising results in inhibiting viral replication and integration processes . The modifications made to the indole core were crucial in improving the efficacy of these compounds.

4.2. Antimicrobial Studies:

Another investigation assessed the antimicrobial efficacy of indole derivatives against various pathogens, revealing that compounds similar to methyl 6-fluoro-3-iodo-5-methyl exhibited MIC values that suggest potential therapeutic applications in treating infections caused by resistant strains .

5. Conclusion

This compound represents a significant lead compound in medicinal chemistry due to its diverse biological activities, particularly as an HIV integrase inhibitor and antimicrobial agent. Continued research into its structure–activity relationships and mechanisms will be essential for optimizing its therapeutic potential.

Q & A

Q. Basic

- NMR Spectroscopy : and NMR confirm substituent positions and esterification.

- X-ray Crystallography : SHELXL refines crystal structures, resolving bond lengths and angles (e.g., C-I bond verification) .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

How can computational methods resolve discrepancies between experimental and theoretical structural data?

Q. Advanced

- DFT Calculations : Compare optimized geometries (bond angles, torsional strains) with crystallographic data from SHELX-refined structures .

- Electron Density Maps : Use ORTEP-3 to visualize discrepancies in substituent positioning and refine models iteratively .

- Cross-Validation : Overlay spectroscopic data (e.g., NOESY for spatial proximity) with computational predictions .

What strategies enable functionalization of the indole core for structure-activity relationship (SAR) studies?

Q. Advanced

- Ester Modification : Transesterification with alternative alcohols (e.g., ethyl, propyl) to explore lipophilicity effects .

- Substituent Introduction : Condensation reactions (e.g., with thiazolidinones or aminothiazoles) at the C-3 position using acetic acid reflux conditions .

- Halogen Exchange : Replace iodine with other halogens (bromine, chlorine) via palladium-catalyzed cross-coupling .

How should this compound be stored to ensure stability?

Q. Basic

- Storage Conditions : Protect from light and moisture at –20°C in amber vials, based on analogous indole ester stability data.

- Handling : Use inert atmosphere (N/Ar) during synthesis to prevent oxidation of the iodine substituent .

What are the challenges in scaling up the synthesis of this compound, and how are they addressed?

Q. Advanced

- Byproduct Accumulation : Continuous-flow systems (as in diphenyldiazomethane synthesis) improve mixing and reduce side reactions .

- Chromatography Avoidance : Design single-step isolations (e.g., crystallization) by optimizing solvent polarity and pH .

- Hazard Mitigation : Replace diazonium intermediates with safer cyclization pathways .

How can the biological activity of derivatives be systematically explored?

Q. Advanced

- Library Synthesis : Use parallel synthesis to generate analogs with variations in the fluoro, iodo, and methyl groups.

- Screening Platforms : Assay derivatives against targets (e.g., kinase inhibitors) using structure-guided design, as seen in bisindolylmaleimide studies .

- ADME Profiling : Evaluate ester hydrolysis rates and metabolic stability in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.